Product packaging for 3-(Chloromethyl)-1-ethoxypentane(Cat. No.:)

3-(Chloromethyl)-1-ethoxypentane

Cat. No.: B13219335
M. Wt: 164.67 g/mol
InChI Key: HKWCUBMQOVYNDV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-ethoxypentane (CAS 859336-44-0) is a chemical compound with the molecular formula C8H17ClO and a molecular weight of 164.67 g/mol . Its structure features a pentane chain substituted with both an ethoxy group and a chloromethyl group, making it a valuable bifunctional intermediate in synthetic organic chemistry . The presence of the ether linkage contributes to potential solubility properties, while the reactive chloromethyl group serves as an excellent handle for further functionalization, such as nucleophilic substitution or as a precursor for other organochlorine compounds . This combination of features makes it a reagent of interest for researchers developing novel organic molecules, including potential ligands, polymers, and complex ethers. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17ClO B13219335 3-(Chloromethyl)-1-ethoxypentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

3-(chloromethyl)-1-ethoxypentane

InChI

InChI=1S/C8H17ClO/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3

InChI Key

HKWCUBMQOVYNDV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCOCC)CCl

Origin of Product

United States

Synthetic Methodologies for 3 Chloromethyl 1 Ethoxypentane and Analogues

Established Synthetic Routes to Chloromethyl and Ethoxy Functionalities

The traditional approaches to synthesizing molecules with chloromethyl and ethoxy groups often involve well-established, fundamental reactions in organic chemistry. These methods, while reliable, form the basis for more modern and refined synthetic strategies.

Etherification Reactions Employed in Related Chloromethyl Ether Synthesis

The formation of a chloromethyl ether typically involves the reaction of an alcohol with formaldehyde (B43269) and hydrogen chloride. google.comorgsyn.org For the synthesis of a hypothetical precursor to 3-(Chloromethyl)-1-ethoxypentane, one could envision a reaction starting from a suitable pentanol (B124592) derivative. A general and classical method for preparing chloromethyl methyl ether (MOM-Cl), a simple chloromethyl ether, involves treating a mixture of an alcohol (methanol) and formaldehyde (formalin) with a stream of hydrogen chloride gas. orgsyn.org To drive the reaction to completion and maximize the yield, a desiccant like calcium chloride is often used to remove the water formed during the reaction, as its presence can suppress the formation of the desired product. google.comorgsyn.org

The reaction proceeds by the initial formation of a hemiacetal from the alcohol and formaldehyde, which is then converted to the chloromethyl ether by reaction with HCl. gatech.edu The process is highly exothermic and requires careful temperature control to minimize the formation of byproducts. google.com

Table 1: Classical Synthesis of Chloromethyl Methyl Ether

ReactantsReagentsConditionsYieldReference
Methanol, FormalinHydrogen Chloride, Calcium ChlorideCooling with running water, then fractional distillation86-89% (based on formaldehyde) orgsyn.org
Methanol or Methylal, ParaformaldehydeAnhydrous Hydrogen Chloride-10° to 30°CHigh google.com

Note: The yields can be influenced by the purity of the formalin solution. orgsyn.org

Halogenation Strategies for Introducing Chloromethyl Groups

The introduction of a chloromethyl group often relies on halogenation reactions. wikipedia.org Halogenation of saturated hydrocarbons typically proceeds through a free-radical mechanism, where a C-H bond is replaced by a C-X bond. libretexts.org The reactivity of halogens decreases down the group, with chlorine being more reactive than bromine. wikipedia.orglibretexts.org These reactions are often initiated by heat or light. libretexts.org

For aromatic compounds, electrophilic halogenation is a common method, often requiring a Lewis acid catalyst like ferric chloride. wikipedia.org While not directly applicable to the aliphatic backbone of this compound, these methods are fundamental in organohalogen chemistry. In some cases, specific chloromethylating agents are used, such as in certain variations of the Blanc chloromethylation. wikipedia.org Another approach is the Hunsdiecker reaction, which converts a carboxylic acid to an organic halide with one less carbon atom. wikipedia.org

The choice of halogenation strategy depends heavily on the substrate. For instance, α-halogenation of ketones and aldehydes is generally straightforward, and for carboxylic acids, the Hell-Volhard-Zelinsky reaction can be employed with a catalyst. mt.com

Utilization of Alkyl Halide Precursors in Ethoxypentane Derivative Synthesis

The Williamson ether synthesis is a cornerstone reaction for the formation of ethers and is highly relevant for the synthesis of ethoxypentane derivatives. numberanalytics.com This method involves the reaction of an alkoxide with a primary alkyl halide. numberanalytics.comacs.org In the context of synthesizing a molecule like this compound, one could imagine reacting a suitable chloromethylated pentyl halide with sodium ethoxide.

The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile and displaces the halide from the alkyl halide. acs.org The use of polar aprotic solvents such as DMF or DMSO can be beneficial for this reaction. acs.org A significant drawback of the traditional Williamson synthesis is the stoichiometric production of salt waste. acs.org

Exploration of Novel Synthetic Strategies and Methodological Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for creating chemical functionalities found in compounds like this compound.

Catalytic Systems for Efficient Chloromethyl Ether Formation

To overcome the drawbacks of classical methods, which can be hazardous and produce significant byproducts, catalytic systems have been developed. Zinc(II) salts have been shown to be highly effective catalysts for the reaction between acetals and acid halides, producing haloalkyl ethers in near-quantitative yields. organic-chemistry.orgnih.govacs.org This method is rapid, often completing within 1-4 hours with very low catalyst loading (0.01 mol%). organic-chemistry.orgnih.gov A key advantage is that the resulting haloalkyl ether solution can be used directly in subsequent reactions, and any excess carcinogenic haloalkyl ether can be easily destroyed during workup. organic-chemistry.orgnih.govacs.org

Heteropolyacids have also been employed as efficient catalysts for the synthesis of chloromethyl methyl ether, offering a method that is efficient in terms of time and experimental setup. researchgate.net These catalytic approaches represent a significant improvement in the synthesis of chloromethyl ethers, enhancing safety and efficiency.

Table 2: Catalytic Synthesis of Haloalkyl Ethers

ReactantsCatalystConditionsYieldReference
Acetal, Acid HalideZinc(II) salts (0.01 mol%)1-4 hoursNear-quantitative organic-chemistry.orgnih.gov
Dimethoxymethane (B151124), Acetyl ChlorideZinc(II) salts (0.001-0.01 mol%)1-4 hours, no external heating77-80% (isolated) orgsyn.org
Formaldehyde, MethanolHeteropolyacidsSolvent-free conditionsNot specified researchgate.net

Principles of Green Chemistry in the Development of Environmentally Conscious Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of ethers to reduce environmental impact. alfa-chemistry.com This includes the use of sustainable catalysts, minimizing hazardous waste, and employing energy-efficient methods like microwave-assisted and sonochemical reactions. alfa-chemistry.com

For ether synthesis, a "green" version of the Williamson ether synthesis has been explored, aiming to use less toxic, weak alkylating agents like carboxylic acid esters at high temperatures, which can proceed as a homogeneous catalytic process. acs.org This catalytic Williamson ether synthesis (CWES) is particularly suitable for producing alkyl aryl ethers with high selectivity (up to 99%). acs.org Other green approaches focus on using alternative, more environmentally friendly reactants and recyclable catalysts. numberanalytics.com A patented method describes a solvent-free synthesis of ethers from aldehydes and silanes using a monovalent silver salt as a catalyst, which boasts high conversion rates and is environmentally friendly as the product can be purified by simple distillation. google.com

Solid-Phase Organic Synthesis Approaches for Halogenated Compounds

Solid-phase organic synthesis (SPOS) represents a powerful methodology for the construction of complex molecules, including halogenated compounds, through a process where molecules are covalently anchored to an insoluble solid support. wikipedia.org This technique, originally pioneered by Robert Bruce Merrifield for peptide synthesis, offers significant advantages over traditional solution-phase chemistry, such as simplified purification, the ability to use excess reagents to drive reactions to completion, and suitability for automation and high-throughput synthesis. wikipedia.orgd-nb.info

The core principle of SPOS involves attaching a starting material to a solid support (e.g., a polymeric resin) via a linker. d-nb.info The anchored molecule is then subjected to a series of chemical transformations. After each step, unreacted reagents and by-products are easily removed by simple filtration and washing of the resin. This circumvents the need for complex purification procedures like chromatography at intermediate stages. d-nb.info Finally, the target molecule is cleaved from the solid support. wikipedia.org

For the synthesis of halogenated compounds like this compound, a precursor molecule would be attached to a suitable resin. For instance, a resin-bound alcohol could be subjected to halogenation. The choice of resin and linker is critical and depends on the stability required during the reaction sequence and the conditions needed for the final cleavage. d-nb.info For example, Wang resin is often used for anchoring alcohols and is cleaved under moderately acidic conditions (e.g., 50% trifluoroacetic acid), whereas other linkers might require different cleavage cocktails. d-nb.info

The application of SPOS to the synthesis of small organic molecules, including those with halogen functionalities, is well-documented. d-nb.inforesearchgate.net For example, 2-fluoro-5-nitrobenzoic acid has been successfully immobilized on Wang resin, demonstrating the compatibility of halogenated and other functional groups with solid-phase techniques. researchgate.net The synthesis of libraries of halogenated molecules can be achieved using split-and-pool strategies, allowing for the rapid generation of numerous analogues for screening purposes. acs.org

Table 1: Common Resins and Linkers in Solid-Phase Organic Synthesis

Resin/Linker Type Functional Group Attached Cleavage Conditions Reference
Merrifield Resin Carboxylic Acid (as benzyl (B1604629) ester) Strong Acid (e.g., HF) d-nb.info
Wang Resin Alcohol, Carboxylic Acid Moderate Acid (e.g., 50% TFA) d-nb.info
Rink Amide Resin Carboxylic Acid (as amide) Mild Acid (e.g., 1-5% TFA) researchgate.netacs.org
Sasrin Linker Alcohol Very Mild Acid (e.g., 1% TFA) d-nb.info

This table is interactive. You can sort and filter the data.

Chemo- and Regioselective Synthesis Considerations

The synthesis of a molecule such as this compound requires precise control over the placement of both the chloro and the ethoxy functional groups, demanding high levels of chemo- and regioselectivity.

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple reactive sites. In the context of synthesizing this compound, a key challenge is the selective introduction of the chlorine atom onto the methyl group attached to the C3 position of the pentane (B18724) backbone, while avoiding halogenation at other positions.

A plausible synthetic strategy would involve the regioselective halogenation of a precursor alcohol, such as 3-(hydroxymethyl)pentan-1-ol. However, direct halogenation of such a diol presents a chemoselectivity challenge (see below). A more controlled approach would start from a precursor where the regiochemistry is already defined, for example, through the ring-opening of a substituted epoxide. The SN2 opening of epoxides with halide ions is a powerful method for introducing halogen atoms with high stereoselectivity. nih.gov The regioselectivity of this reaction can be controlled by electronic factors; for instance, the presence of an electron-withdrawing group can deactivate the proximal carbon of the epoxide, directing the nucleophilic attack of the halide to the distal carbon. nih.gov

Another strategy involves the halogenation of specific alcohols. The reaction of alcohols with reagents like thionyl chloride or phosphorus halides can convert a hydroxyl group into a chloride. ksu.edu.sa The reactivity order for this type of substitution is typically tertiary > secondary > primary alcohols. ksu.edu.sa

Chemoselectivity is the ability to react with one functional group in the presence of other, different functional groups. A key chemoselective challenge in synthesizing this compound from a diol precursor would be to selectively halogenate one hydroxyl group while leaving the other untouched to be etherified later (or vice versa).

One approach to achieve this is through the use of protecting groups. One of the hydroxyl groups in a precursor like 3-(hydroxymethyl)pentan-1-ol could be protected, allowing the other to be converted to the chloride. After deprotection, the newly freed hydroxyl group could then be etherified, for instance, via a Williamson ether synthesis. Alternatively, methods for the chemoselective conversion of benzyl alcohols to their corresponding ethers in the presence of aliphatic hydroxyl groups have been developed, highlighting that selective reactions are feasible with the right choice of reagents. organic-chemistry.org

Recent advances in catalysis have provided powerful tools for achieving high selectivity. For example, Lewis base-catalyzed systems using thionyl chloride have been shown to enable highly regio- and diastereoselective bromochlorination of alkenes. nih.gov Similarly, iron-catalyzed reactions have been developed for the chemo- and regioselective synthesis of tetrahydrofurans from epoxides, demonstrating the potential of modern catalytic methods to control complex transformations. nih.gov For the specific introduction of a chlorine atom, various reagents can be employed depending on the substrate and desired selectivity.

Table 2: Selected Methods for Regioselective Halogenation

Reagent(s) Substrate Type Selectivity Principle Reference
N-Halosuccinimides in Fluorinated Alcohols Arenes & Heterocycles Solvent effects and reagent choice control regiochemistry. aminer.cnacs.org
Diethylaluminum chloride Epoxy mesylates Electronic deactivation of the proximal epoxide carbon by the mesylate group. nih.gov
Trichloroisocyanuric acid Propargylic alcohols Catalyst-free reaction leading to α,α-dichloro-β-hydroxyketones. nih.gov
Thionyl chloride / Lewis Base Alkenes Lewis base acts as a catalyst for latent chloride release, enabling site selectivity. nih.gov

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Reaction Mechanisms and Reactivity of 3 Chloromethyl 1 Ethoxypentane Derivatives

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

Nucleophilic substitution is a cornerstone of the reactivity of 3-(chloromethyl)-1-ethoxypentane, where the chloride ion is displaced by a nucleophile. The specific mechanism of this substitution, whether unimolecular (SN1) or bimolecular (SN2), is a subject of nuanced consideration, heavily influenced by the substrate's structure, the nature of the nucleophile, the solvent, and the temperature.

Elucidation of SN1 and SN2 Mechanistic Pathways in Chloromethyl Ethers

The chloromethyl group in this compound is at a primary carbon. Typically, primary alkyl halides are expected to react via an SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. masterorganicchemistry.comyoutube.com This pathway is favored for less sterically hindered substrates. masterorganicchemistry.com

However, the presence of the adjacent ether oxygen in α-chloro ethers like this compound introduces the possibility of an SN1-like mechanism. doubtnut.com This is because the ether oxygen can stabilize the incipient carbocation through resonance, delocalizing the positive charge. masterorganicchemistry.comochemtutor.combyjus.com The formation of this resonance-stabilized carbocation, an oxocarbenium ion, lowers the activation energy for the SN1 pathway, making it more competitive with the SN2 mechanism. doubtnut.com Some studies on similar compounds like chloromethyl methyl ether indicate behavior that is consistent with an SN1-like solvolysis mechanism. doubtnut.comacs.org The reaction rate in such cases is dependent on the solvent's ionizing power. acs.org

The competition between SN1 and SN2 pathways is therefore a critical aspect of the reactivity of this compound. The actual mechanism can be a borderline case, influenced by the specific reaction conditions. masterorganicchemistry.com

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

FactorFavors SN1 PathwayFavors SN2 PathwayRationale
Substrate Structure Ether oxygen stabilizes the carbocation via resonance.Primary carbon is sterically accessible for backside attack. masterorganicchemistry.comThe ether group provides electronic stabilization for a carbocation, while the primary nature of the carbon favors direct attack.
Nucleophile Weak nucleophiles (e.g., water, alcohols). libretexts.orgStrong, typically anionic, nucleophiles (e.g., CN⁻, RS⁻). masterorganicchemistry.comWeak nucleophiles can wait for carbocation formation, while strong nucleophiles force a direct displacement.
Solvent Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate. quora.compatsnap.comPolar aprotic solvents (e.g., acetone, DMSO) enhance nucleophilicity. quora.compatsnap.comSolvent polarity and hydrogen bonding ability are key in stabilizing charged intermediates or solvating nucleophiles.
Leaving Group A good leaving group (chloride is moderate) is necessary for both pathways.The C-Cl bond must be broken in the rate-determining step of both mechanisms.

Stereochemical Outcomes and Stereoselective Control in Substitution Reactions

The stereochemical outcome of a nucleophilic substitution reaction at a chiral center is a direct indicator of the operative mechanism. If the carbon bearing the leaving group in a derivative of this compound were chiral, an SN2 reaction would proceed with a complete inversion of configuration at that center. psu.edulibretexts.orgyoutube.com This is a consequence of the requisite backside attack by the nucleophile. libretexts.org

Conversely, a pure SN1 mechanism would lead to racemization. The planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability, yielding a mixture of enantiomers. psu.edulibretexts.org However, complete racemization is not always observed. The departing leaving group can shield one face of the carbocation, leading to a slight preference for inversion.

Elimination Reactions (E1/E2) in the Context of this compound

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. The two primary mechanisms for elimination are the unimolecular (E1) and bimolecular (E2) pathways.

For this compound, which is a primary halide, the E2 mechanism is generally favored over the E1 mechanism. libretexts.orglibretexts.org The E1 mechanism proceeds through a carbocation intermediate, and primary carbocations are highly unstable unless stabilized by factors like resonance, as discussed for the SN1 pathway. byjus.com

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the β-carbon (the carbon adjacent to the chloromethyl group) at the same time the chloride ion departs. msu.edupharmaguideline.com For this to occur, a specific anti-periplanar geometry between the β-hydrogen and the leaving group is preferred. msu.edu The rate of the E2 reaction is second-order, depending on the concentrations of both the substrate and the base. pharmaguideline.comuci.edu Strong, bulky bases that are poor nucleophiles, such as potassium tert-butoxide, are often used to promote E2 elimination over SN2 substitution. libretexts.org

Table 2: Comparison of E1 and E2 Reactions for this compound

FactorE1 PathwayE2 PathwayRelevance to this compound
Base Strength Weak base is sufficient. libretexts.orgRequires a strong base. libretexts.orgStrong bases will favor E2.
Mechanism Two steps, via a carbocation. pharmaguideline.comOne concerted step. pharmaguideline.comThe concerted E2 pathway is more likely for a primary halide.
Rate Law First-order: rate = k[substrate]. masterorganicchemistry.comSecond-order: rate = k[substrate][base]. pharmaguideline.comThe reaction rate will be sensitive to the concentration of the base.
Stereochemistry No specific stereochemical requirement.Requires anti-periplanar alignment of H and leaving group. msu.eduThe conformation of the molecule will influence the E2 reaction rate.

Rearrangement Reactions and Carbocation Chemistry

Carbocation rearrangements are a possibility in reactions that proceed through a carbocation intermediate, such as the SN1 and E1 pathways. libretexts.org These rearrangements occur to form a more stable carbocation. libretexts.org In the case of this compound, if a primary carbocation were to form at the chloromethyl carbon, it could potentially undergo a hydride shift or an alkyl shift.

However, the initial carbocation formed from an α-chloro ether is already stabilized by resonance with the adjacent ether oxygen. masterorganicchemistry.comochemtutor.com This resonance stabilization makes the formation of this primary carbocation more favorable than a typical primary carbocation and may reduce the driving force for rearrangement. byjus.com Any potential rearrangement would have to lead to an even more stable carbocation, such as a tertiary carbocation, if the molecular structure allowed for it. For this compound, a 1,2-hydride shift from the adjacent carbon (C3) would lead to a secondary carbocation, which might be less stable than the resonance-stabilized primary carbocation. A methyl shift is not possible in this specific structure. Therefore, significant carbocation rearrangements are less likely compared to other alkyl halides that form less stable initial carbocations.

Role of the Ether Linkage in Modulating Reactivity

The ether linkage in this compound plays a crucial role in modulating the reactivity of the chloromethyl group. Its influence is multifaceted:

Inductive Effect: The electronegative oxygen atom exerts an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the α-carbon.

Resonance Effect: As previously discussed, the lone pairs on the ether oxygen can donate electron density to an adjacent carbocation through resonance, a phenomenon that stabilizes the intermediate and promotes SN1/E1 pathways. masterorganicchemistry.comochemtutor.com This is often the dominant electronic effect in α-haloethers.

Neighboring Group Participation: The ether oxygen can act as an internal nucleophile, leading to the formation of a cyclic oxonium ion intermediate. nih.goveurekaselect.comlibretexts.org This participation can accelerate the rate of reaction and control the stereochemical outcome, typically resulting in retention of configuration. libretexts.orgacs.org

Solvent-like Properties: The ether group itself can influence the local solvation environment, potentially affecting the reaction rates and pathways.

Functional Group Interconversions and Derivatization Reactions of this compound Derivatives

The reactivity of this compound is primarily dictated by the presence of the chloromethyl group, a primary alkyl halide, and the ether linkage. The electron-withdrawing nature of the adjacent oxygen atom can influence the reactivity of the C-Cl bond. Functional group interconversions and derivatization reactions of this compound and its derivatives are crucial for the synthesis of a variety of other molecules with potential applications in various fields of chemistry. These transformations typically involve nucleophilic substitution at the chloromethyl carbon, allowing for the introduction of a wide array of functional groups.

The primary chloride in this compound is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion. These reactions generally proceed via an S(_N)2 mechanism, although under certain conditions that favor carbocation formation, an S(_N)1 pathway could be a minor contributor. The ether group is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

Nucleophilic Substitution Reactions

A range of nucleophiles can be employed to displace the chloride from the chloromethyl group, leading to a diverse set of derivatives. The following table summarizes some key examples of such transformations.

NucleophileReagent ExampleProductReaction Conditions
Hydroxide (B78521)Sodium Hydroxide (NaOH)3-(Hydroxymethyl)-1-ethoxypentaneAqueous or alcoholic solution, heat
AlkoxideSodium Methoxide (B1231860) (NaOCH(_3))1-Ethoxy-3-(methoxymethyl)pentaneAnhydrous alcohol, reflux
CyanideSodium Cyanide (NaCN)4-(Ethoxymethyl)-1-hexane-nitrilePolar aprotic solvent (e.g., DMSO), heat
AzideSodium Azide (NaN(_3))3-(Azidomethyl)-1-ethoxypentaneDMF or Acetone/Water, heat
AminesAmmonia (NH(_3))3-(Aminomethyl)-1-ethoxypentaneEthanolic solution, sealed tube, heat
ThiolateSodium Thiophenoxide (NaSPh)1-Ethoxy-3-((phenylthio)methyl)pentanePolar solvent (e.g., ethanol), reflux
CarboxylateSodium Acetate (CH(_3)COONa)3-(Acetoxymethyl)-1-ethoxypentaneGlacial acetic acid, heat

These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from a relatively simple starting material.

Formation of Organometallic Reagents

The chloromethyl group can also be converted into an organometallic functionality, which can then be used in a variety of carbon-carbon bond-forming reactions.

MetalReagentProductReaction Conditions
MagnesiumMagnesium turnings (Mg)(3-(Ethoxymethyl)pentyl)magnesium chlorideDry ether or THF
LithiumLithium metal (Li)(3-(Ethoxymethyl)pentyl)lithiumAnhydrous non-polar solvent (e.g., hexane)

The resulting Grignard or organolithium reagents are powerful nucleophiles and bases, enabling reactions with electrophiles such as aldehydes, ketones, and esters to form more complex alcohols and other functionalized molecules.

Elimination Reactions

Although substitution reactions are generally favored for primary alkyl halides, elimination reactions can occur under strongly basic and sterically hindered conditions to yield an alkene.

BaseReagent ExampleProductReaction Conditions
Hindered BasePotassium tert-butoxide (t-BuOK)3-Methylene-1-ethoxypentaneAnhydrous THF, heat

The competition between substitution and elimination is a key consideration in planning the synthesis of derivatives from this compound.

Computational Chemistry and Theoretical Investigations of 3 Chloromethyl 1 Ethoxypentane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system to yield information about its electronic structure, energy, and other related properties.

For a molecule like 3-(Chloromethyl)-1-ethoxypentane, both Density Functional Theory (DFT) and ab initio methods would be suitable for computational analysis. DFT methods, such as those employing the B3LYP functional, are often chosen for their balance of computational cost and accuracy in predicting molecular geometries and energies. Ab initio methods, like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a high level of theory and can be used for benchmarking results.

The choice of basis set, such as the 6-31G* or a larger set like aug-cc-pVTZ, would be crucial in obtaining accurate results, especially for describing the electronic structure around the chlorine and oxygen atoms. These calculations would yield the optimized molecular geometry, bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule.

Illustrative Data Table 1: Optimized Geometric Parameters of this compound (Hypothetical Data)

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC-Cl1.79 Å
C-O (ether)1.43 Å
C-C (backbone)1.54 Å
Bond AngleCl-C-C110.5°
C-O-C112.0°
Dihedral AngleCl-C-C-C178.5°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO would likely be localized around the oxygen and chlorine atoms due to their lone pairs of electrons, while the LUMO would be expected to have significant contributions from the antibonding orbital of the C-Cl bond.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. In this compound, the MEP would likely show a negative potential around the oxygen atom and a positive or neutral region around the hydrogen atoms, with the area near the chlorine atom being of particular interest for its electrophilic character.

Illustrative Data Table 2: Frontier Orbital Energies for this compound (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-9.85
LUMO1.25
HOMO-LUMO Gap11.10

Due to the flexibility of its alkyl chain, this compound can exist in multiple conformations. A conformational analysis would be performed by systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformer. This process helps to identify the lowest energy conformations (energy minima), which are the most stable and therefore the most likely to be observed experimentally. Computational methods can map out the potential energy surface, revealing the energy barriers between different conformers.

Molecular Dynamics Simulations to Understand Molecular Behavior

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movement, vibrations, and interactions with its environment (e.g., in a solvent). This would provide insights into how the molecule behaves in a liquid state, including its diffusion, rotational motion, and the flexibility of its structure.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could investigate reactions such as nucleophilic substitution at the carbon atom bearing the chlorine. By mapping the reaction pathway, it is possible to locate the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding its kinetics. Calculations can also help to determine whether a reaction proceeds through, for example, an SN1 or SN2 mechanism by analyzing the structures and energies of the intermediates and transition states.

Prediction of Spectroscopic Parameters and Reactivity Trends

Computational methods can predict various spectroscopic properties, which can be compared with experimental data for validation. For this compound, one could calculate its theoretical infrared (IR) spectrum, which would show characteristic peaks for C-H, C-O, and C-Cl stretching and bending vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to aid in the structural elucidation of the molecule and its reaction products.

By calculating various reactivity descriptors, such as atomic charges, Fukui functions, and the energies of frontier orbitals, it is possible to predict reactivity trends. For instance, the analysis of these descriptors could help in predicting the most likely sites for nucleophilic or electrophilic attack on the molecule.

Illustrative Data Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data)

SpectroscopyParameterPredicted Value
IRC-Cl Stretch750 cm⁻¹
C-O Stretch1100 cm⁻¹
¹³C NMRC-Cl45 ppm
C-O (ethoxy)65 ppm
¹H NMRH on C-Cl3.6 ppm

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloromethyl 1 Ethoxypentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Pentane (B18724) Derivatives

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 3-(Chloromethyl)-1-ethoxypentane, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton environment. The electronegativity of the chlorine and oxygen atoms will cause protons on adjacent carbons to be deshielded, shifting their signals to a higher chemical shift (downfield).

Based on the structure and comparison with analogous compounds such as 3-(chloromethyl)heptane, the following chemical shifts and multiplicities are anticipated:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling to
H-a (CH₃-CH₂-O)1.1 - 1.3TripletH-b
H-b (CH₃-CH₂-O)3.4 - 3.6QuartetH-a
H-c (O-CH₂-CH₂)3.4 - 3.6TripletH-d
H-d (O-CH₂-CH₂)1.5 - 1.7MultipletH-c, H-e
H-e (CH-CH₂Cl)1.8 - 2.0MultipletH-d, H-f, H-g
H-f (CH₂-CH₃)1.3 - 1.5MultipletH-e, H-h
H-g (CH-CH₂Cl)3.5 - 3.7Doublet of doubletsH-e
H-h (CH₂-CH₃)0.8 - 1.0TripletH-f

This is a predictive table based on analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, the probability of finding two adjacent ¹³C atoms is very low, meaning carbon-carbon coupling is typically not observed. The spectrum for this compound would show a distinct peak for each of the eight carbon atoms. The chemical shifts are influenced by the electronegativity of nearby atoms. ualberta.ca For instance, the carbon atom bonded to chlorine (C-g) and the carbons bonded to the oxygen atom (C-b and C-c) are expected to be the most deshielded. ualberta.ca

Predicted ¹³C NMR chemical shifts are summarized below:

Carbon Assignment Predicted Chemical Shift (ppm)
C-a (CH₃-CH₂-O)14 - 16
C-b (CH₃-CH₂-O)65 - 68
C-c (O-CH₂-CH₂)69 - 72
C-d (O-CH₂-CH₂)28 - 32
C-e (CH-CH₂Cl)42 - 46
C-f (CH₂-CH₃)24 - 28
C-g (CH-CH₂Cl)48 - 52
C-h (CH₂-CH₃)10 - 12

This is a predictive table based on established chemical shift increments.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Complex Structures

For complex molecules where one-dimensional NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are invaluable. ualberta.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, between the protons of the ethyl group (H-a and H-b) and along the pentane backbone. wikipedia.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. wikipedia.org This is a powerful tool for definitively assigning carbon signals based on their attached, and often more easily assigned, protons. wikipedia.org For instance, the proton signal at ~3.6 ppm (H-g) would show a correlation to the carbon signal at ~50 ppm (C-g).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds. This is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, providing a molecular fingerprint.

For this compound, the following vibrational bands would be expected:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
C-H (alkyl) stretching2850 - 3000Strong
C-O (ether) stretching1050 - 1150Moderate
C-Cl stretching650 - 850Strong
CH₂ bending1450 - 1470Moderate
CH₃ bending1370 - 1390Moderate

This is a predictive table based on characteristic group frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. ualberta.ca

For this compound (Molecular Weight: 164.67 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 164. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 166 with about one-third the intensity of the M⁺ peak would also be observed.

Common fragmentation pathways for ethers and haloalkanes would likely be observed, including:

Alpha-cleavage: Breakage of the C-C bond adjacent to the ether oxygen.

Loss of the chloromethyl group: Fragmentation resulting in the loss of a ·CH₂Cl radical.

Loss of an ethyl group or an ethoxy radical.

Predicted major fragments are tabulated below:

m/z Value Possible Fragment
164/166[M]⁺ (Molecular ion)
135[M - C₂H₅]⁺
119[M - OC₂H₅]⁺
115[M - CH₂Cl]⁺
49/51[CH₂Cl]⁺

This is a predictive table based on common fragmentation patterns.

X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Derivatives

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ualberta.ca Since this compound is likely a liquid at room temperature, XRD analysis would require the preparation of a suitable crystalline derivative.

Should a crystalline derivative be obtained, single-crystal XRD analysis would provide:

Unambiguous confirmation of the molecular structure: The precise connectivity of all atoms would be determined.

Detailed geometric parameters: Accurate measurements of bond lengths, bond angles, and torsion angles.

Stereochemical information: The absolute configuration of any chiral centers could be determined.

Intermolecular interactions: Information on how the molecules pack together in the crystal lattice, including any non-covalent interactions.

This technique, while dependent on obtaining a suitable crystal, provides the ultimate proof of structure for a new chemical compound. ualberta.ca

Applications of 3 Chloromethyl 1 Ethoxypentane As a Building Block in Complex Organic Synthesis

Precursor for the Synthesis of Diverse Functionalized Ethers and Alcohols

The chloromethyl group in 3-(Chloromethyl)-1-ethoxypentane serves as a highly reactive electrophilic site, making it an excellent precursor for the synthesis of a variety of functionalized ethers and alcohols through nucleophilic substitution reactions. The general principle involves the displacement of the chloride ion by a range of nucleophiles, leading to the introduction of new functional groups.

A primary application in this context is the Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride to form a new ether linkage. youtube.comyoutube.com This allows for the straightforward introduction of the 3-(ethoxymethyl)pentyl moiety into various molecular scaffolds. For instance, reaction with sodium methoxide (B1231860) would yield 1-ethoxy-3-(methoxymethyl)pentane. Similarly, reaction with sodium phenoxide would result in 1-ethoxy-3-(phenoxymethyl)pentane.

Furthermore, the chloromethyl group can be readily converted to a hydroxymethyl group, transforming the starting material into a functionalized alcohol. This can be achieved through reaction with hydroxide (B78521) ions or by using a carboxylate salt followed by hydrolysis. These resulting alcohols can then serve as intermediates for further synthetic transformations. The following table illustrates some of the potential transformations of this compound into other functionalized ethers and alcohols.

NucleophileProductReaction Type
Sodium methoxide1-Ethoxy-3-(methoxymethyl)pentaneWilliamson Ether Synthesis
Sodium phenoxide1-Ethoxy-3-(phenoxymethyl)pentaneWilliamson Ether Synthesis
Sodium azide1-(Azidomethyl)-3-ethoxypentaneNucleophilic Substitution
Sodium cyanide4-(Ethoxymethyl)hexanenitrileNucleophilic Substitution
Sodium hydroxide(3-Ethoxypentyl)methanolHydrolysis
Potassium acetate(3-Ethoxypentyl)methyl acetateNucleophilic Substitution

These examples underscore the utility of this compound as a versatile starting material for accessing a library of derivatives with diverse functionalities.

Strategic Intermediate in Carbon-Carbon Bond-Forming Reactions (e.g., Alkylation, Grignard Reactions)

The electrophilic nature of the chloromethyl group also makes this compound a valuable intermediate in carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex carbon skeletons.

In alkylation reactions, the 3-(ethoxymethyl)pentyl group can be introduced into a target molecule by reacting it with a suitable nucleophilic carbon species. For example, the enolate of a ketone or ester can act as a nucleophile, attacking the chloromethyl group to form a new carbon-carbon bond. google.com This provides a direct method for elongating carbon chains and introducing the branched ether functionality.

Moreover, this compound can be converted into its corresponding Grignard reagent, (3-ethoxypentyl)methylmagnesium chloride, by reacting it with magnesium metal in an ethereal solvent. youtube.comgoogle.comwikipedia.org This organometallic reagent behaves as a potent nucleophile and can react with a wide array of electrophiles. For instance, its reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. Reaction with carbon dioxide, followed by an acidic workup, would produce 3-(ethoxymethyl)pentanoic acid. The table below outlines some potential carbon-carbon bond-forming reactions involving this compound.

ReactantReagentProductReaction Type
Cyclohexanone enolateThis compound2-( (3-Ethoxypentyl)methyl)cyclohexanoneAlkylation
Diethyl malonateThis compoundDiethyl 2-((3-ethoxypentyl)methyl)malonateAlkylation
(3-Ethoxypentyl)methylmagnesium chlorideFormaldehyde (B43269)2-(3-Ethoxypentyl)ethanolGrignard Reaction
(3-Ethoxypentyl)methylmagnesium chlorideAcetone2-(3-Ethoxypentyl)-2-propanolGrignard Reaction
(3-Ethoxypentyl)methylmagnesium chlorideCarbon dioxide3-(Ethoxymethyl)pentanoic acidGrignard Reaction

The ability to participate in both alkylation and Grignard reactions highlights the dual reactivity of this compound and its strategic importance in synthetic planning.

Construction of Heterocyclic Systems Utilizing the Chloromethyl Moiety

The reactive chloromethyl group of this compound can be strategically employed in the synthesis of various heterocyclic systems. Heterocycles are a cornerstone of medicinal chemistry and materials science, and developing new routes to these structures is of significant interest.

One plausible approach involves the reaction of this compound with bifunctional nucleophiles. For example, reaction with a compound containing both an amine and a hydroxyl group, or two amine groups, could lead to the formation of a heterocyclic ring through intramolecular cyclization of the initially formed intermediate. The specific ring size and type of heterocycle would depend on the nature of the bifunctional nucleophile used.

While specific examples utilizing this compound are not documented, the general principle of using alkyl halides for heterocycle synthesis is well-established. wikipedia.org For instance, the intramolecular cyclization of a molecule containing both an alcohol and a halide can lead to the formation of cyclic ethers. youtube.com Similarly, reaction with nitrogen-based nucleophiles can be a key step in the synthesis of nitrogen-containing heterocycles. The versatility of the chloromethyl group allows for its incorporation into a variety of synthetic strategies aimed at constructing these important molecular frameworks.

Synthesis of Polymeric Materials and Advanced Functional Compounds

The unique combination of a reactive handle and a flexible ether chain suggests that this compound could be a valuable monomer or functionalizing agent in the synthesis of polymeric materials. The chloromethyl group can be used to introduce the 3-(ethoxymethyl)pentyl moiety into polymer backbones or as a pendant group, thereby modifying the properties of the resulting material.

For instance, in the context of polymer functionalization, the chloromethyl group can react with suitable sites on a pre-existing polymer. A well-documented example is the chloromethylation of polystyrene using chloromethyl methyl ether, a related compound, to produce a resin that can be further modified. google.comgoogle.comresearchgate.net By analogy, this compound could be used to introduce the bulkier and more flexible 3-(ethoxymethyl)pentyl group, potentially impacting the polymer's solubility, thermal properties, and processability.

Furthermore, it is conceivable that this compound could act as a monomer in certain polymerization reactions. For example, under conditions that favor polycondensation, the chloromethyl group could react with a difunctional nucleophile to build a polymer chain. The resulting polymers would possess repeating ether units, which are known to impart flexibility and unique solvent-binding properties. The development of functional polymers for applications in optoelectronics and other advanced fields often relies on the incorporation of specific functional groups, a role that this compound is well-suited to play. rsc.org

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govfraunhofer.de The electrophilic nature of this compound makes it a potential candidate for participation in such reactions, acting as the electrophilic component.

While specific MCRs involving this particular haloether have not been reported, one can envision its integration into known MCR frameworks. For example, in a modified Mannich-type reaction, this compound could potentially react with a pre-formed imine to generate a more complex amine derivative. Similarly, in isocyanide-based MCRs like the Ugi or Passerini reactions, while not a direct component, the product of a prior reaction involving this compound could be a suitable starting material.

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, could also be designed around the reactivity of this compound. For instance, a nucleophilic attack on the chloromethyl group could be the first step in a sequence of reactions leading to a complex polycyclic structure. The ability to trigger a cascade of bond-forming events from a simple starting material is a powerful tool in modern organic synthesis, and the reactivity of this compound makes it an intriguing substrate for the development of such processes.

Environmental Fate and Degradation Pathways of Chloromethyl Ethers and Analogues

Abiotic Degradation Mechanisms: Hydrolysis and Photodegradation

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes, primarily hydrolysis and photodegradation. These mechanisms are often the most significant degradation routes for reactive compounds like chloromethyl ethers in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For chloromethyl ethers, this is a particularly rapid and significant degradation pathway. The high reactivity of the chloromethyl group makes these compounds susceptible to nucleophilic attack by water.

Studies on analogous compounds, such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), demonstrate the extreme rapidity of this process in aqueous environments. canada.ca At a temperature of 20°C, the half-life of BCME in water is approximately 38 seconds, while that of CMME is even shorter, at less than one second. canada.cacdc.gov This rapid hydrolysis means that these chemicals are unlikely to persist in surface waters. canada.ca The rate of hydrolysis is influenced by pH, with faster degradation observed in basic conditions and slower rates in acidic environments. nih.gov

The primary products of the hydrolysis of BCME are formaldehyde (B43269) and hydrogen chloride. canada.cacdc.govnih.gov For CMME, the hydrolysis yields formaldehyde, methanol, and hydrogen chloride. canada.ca Given its structure, 3-(Chloromethyl)-1-ethoxypentane would be expected to hydrolyze to produce 1-ethoxy-3-(hydroxymethyl)pentane, which could further break down, and hydrogen chloride.

In the atmosphere, hydrolysis also occurs in the presence of water vapor. The hydrolysis of BCME in humid air is believed to be a surface-catalyzed reaction. nih.gov The atmospheric half-life for the hydrolysis of BCME in humid air has been reported to be greater than one day, while for CMME it ranges from a few minutes to several hours. canada.canih.gov

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can occur directly, when the molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species in the atmosphere, such as hydroxyl radicals (•OH).

For many chloromethyl ethers, indirect photodegradation is the more significant atmospheric process. cdc.gov These compounds may not absorb sunlight at wavelengths greater than 290 nm, which is the range that reaches the Earth's surface, making them resistant to direct photolysis. nih.gov However, they are susceptible to attack by hydroxyl radicals. The reaction of BCME with photochemically-produced hydroxyl radicals is considered the primary degradation pathway in the air, with an estimated atmospheric half-life of about 1.36 hours. cdc.gov

The atmospheric degradation of BCME and CMME leads to the formation of several byproducts. canada.cacdc.gov In the air, decomposition products for BCME include hydrogen chloride, formaldehyde, and chloromethylformate. canada.cacdc.gov For CMME, the products include chloromethyl and methyl formate. canada.ca Studies on other halogenated organic compounds confirm that photodegradation, often proceeding through dehalogenation, is a key environmental fate process. nih.govmdpi.comresearchgate.net

Table 1: Abiotic Degradation Data for Analogous Chloromethyl Ethers

CompoundDegradation PathwayMediumHalf-lifeDegradation ProductsCitation
Bis(chloromethyl) ether (BCME)HydrolysisWater (20°C)~38 secondsFormaldehyde, Hydrogen Chloride canada.cacdc.gov
Chloromethyl methyl ether (CMME)HydrolysisWater (20°C)<1 secondFormaldehyde, Methanol, Hydrogen Chloride canada.ca
Bis(chloromethyl) ether (BCME)Photodegradation (via •OH radicals)Air~1.36 hoursHydrogen Chloride, Formaldehyde, Chloromethylformate cdc.gov
Chloromethyl methyl ether (CMME)Photo-oxidationAir<3.9 daysChloromethyl formate, Methyl formate canada.ca

Biotic Degradation Mechanisms: Microbial Transformations and Biodegradation

Microorganisms have evolved a diverse array of enzymes capable of breaking down halogenated compounds. Haloalkane dehalogenases, for instance, are known to be involved in the metabolism of synthetic organochlorines, including some chlorinated ethers. frontiersin.org These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds, a critical first step in the detoxification and degradation of these molecules. The degradation of 1,3-dichloropropene (B49464) by Pseudomonas pavonaceae is initiated by such a dehalogenase. frontiersin.org

For many chlorinated compounds, the initial steps of microbial degradation involve oxidation reactions catalyzed by oxygenases, followed by dehalogenation. frontiersin.org In the case of an ether like this compound, microbes might employ enzymes to first cleave the ether bond or to hydroxylate the alkyl chain before the dehalogenation step occurs. The process can either support the growth of the microorganism or occur via cometabolism, where the degradation of the compound is facilitated by enzymes produced for other purposes.

Given the high reactivity and rapid hydrolysis of the chloromethyl group, it is plausible that abiotic hydrolysis would occur before significant microbial action could take place in an aqueous environment. However, in soil or sediment where the compound might adsorb to organic matter, microbial degradation could become a more relevant pathway. Microorganisms in these environments could mediate the transformation of the hydrolysis products or potentially act on the parent compound itself.

Modeling Environmental Transport and Transformation of Halogenated Ethers

Environmental fate models are computational tools used to predict the distribution, transport, and transformation of chemicals released into the environment. These models integrate a compound's physical and chemical properties with environmental parameters to simulate its behavior.

For highly reactive compounds like chloromethyl ethers, transport modeling presents unique considerations. Due to their very short half-lives in both air and water, significant long-range transport is considered unlikely. cdc.govcdc.gov Degradation via hydrolysis and photolysis is expected to occur relatively close to the point of release. Therefore, environmental models for these substances would likely focus on local or regional scale transport and fate rather than global distribution.

Key parameters in modeling the fate of a compound like this compound include its water solubility, vapor pressure, and partition coefficients, such as the octanol-water partition coefficient (K_ow) and the organic carbon-water (B12546825) partition coefficient (K_oc). For the analogue BCME, a low log K_oc value of 1.2 has been calculated, indicating a minimal potential to adsorb to soil and sediment. canada.ca This suggests that if it were to enter the soil, it would likely be mobile but would also rapidly hydrolyze upon contact with soil moisture. cdc.gov

Multimedia models, such as fugacity-based models, can be used to estimate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota). acs.org While complex global transport models are used for persistent organic pollutants, for a substance like this compound, a simpler model focusing on its rapid degradation kinetics in the immediate environment of a potential release would be more appropriate. Such a model would confirm that the compound's high reactivity is the dominant factor controlling its environmental persistence, limiting its ability to be transported over long distances. researchgate.nethereon.de

Analytical Methodology Development for Research Applications of 3 Chloromethyl 1 Ethoxypentane

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation and quantification of 3-(Chloromethyl)-1-ethoxypentane from complex matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages depending on the specific analytical requirements.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC):

Given the expected volatility of this compound, gas chromatography is a primary technique for its analysis. libretexts.org Method development would focus on optimizing separation from potential impurities and degradation products. A typical starting point for GC method development would involve a non-polar or medium-polarity capillary column.

Column Selection: A common choice would be a fused silica (B1680970) capillary column coated with a stationary phase like 5% phenyl-methylpolysiloxane. This type of column separates compounds based on their boiling points and polarity.

Injector and Detector: A split/splitless injector is typically used, with the split ratio adjusted based on the sample concentration. libretexts.org Due to the presence of a chlorine atom, an Electron Capture Detector (ECD) would be highly sensitive for detecting this compound. nih.gov A Flame Ionization Detector (FID) can also be used for general-purpose analysis. nih.gov For structural confirmation and higher specificity, Mass Spectrometry (MS) is the detector of choice. nih.gov

Temperature Programming: An oven temperature program would be developed to ensure adequate separation of the analyte from other components in the sample matrix. A typical program might start at a low temperature to separate volatile components and gradually ramp up to elute the target compound and any less volatile impurities.

High-Performance Liquid Chromatography (HPLC):

While GC is often preferred for volatile compounds, HPLC provides a valuable alternative, particularly for non-volatile degradation products or when derivatization is employed. nih.gov

Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode. A C18 or C8 column would be a suitable initial choice, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. spectrumchemical.com The separation is based on the compound's hydrophobicity.

Detection: As this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., <210 nm) might be possible but would likely have low sensitivity. Therefore, a Refractive Index Detector (RID) could be employed, or more commonly, derivatization strategies would be used to introduce a UV-active or fluorescent tag. researchgate.net

Table 1: Illustrative GC and HPLC Method Parameters for this compound Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase/Carrier Gas Helium or Nitrogen libretexts.orgAcetonitrile/Water gradient
Injector Temperature 250 °CN/A
Oven/Column Temperature 50 °C (2 min), ramp to 250 °C at 10 °C/min30 °C
Detector Electron Capture Detector (ECD) or Mass Spectrometry (MS)UV (with derivatization) or Refractive Index (RI)
Flow Rate 1 mL/min1 mL/min
Injection Volume 1 µL10 µL

This table presents hypothetical, yet plausible, starting conditions for method development.

Derivatization Strategies to Enhance Detectability and Stability in Analytical Methods

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. researchgate.netslideshare.net For this compound, derivatization can be crucial for enhancing detectability in both GC and HPLC, as well as improving chromatographic behavior. slideshare.net

For GC Analysis: While the parent compound is amenable to GC, derivatization can be employed to increase sensitivity, especially if an ECD is not available. For instance, if the chloromethyl group undergoes hydrolysis to a hydroxymethyl group, this alcohol can be derivatized. Common derivatization reactions for alcohols include:

Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile and thermally stable trimethylsilyl (B98337) ether. phenomenex.com

Acylation: Reaction with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) to introduce a fluorinated group, which significantly enhances the response of an ECD. libretexts.org

For HPLC Analysis: Derivatization is often essential for sensitive detection.

UV/Vis Detection: A chromophore (a light-absorbing group) can be introduced. For example, if the compound is converted to an alcohol, it can be reacted with a reagent like p-nitrobenzoyl chloride to form a strongly UV-absorbing ester.

Fluorescence Detection: For even higher sensitivity, a fluorophore can be attached. Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can react with a hydroxyl derivative to produce highly fluorescent products. researchgate.net

The choice of derivatization reagent depends on the functional group being targeted and the desired analytical endpoint. The reaction should be rapid, quantitative, and produce a stable derivative. chromatographyonline.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler and often faster alternative to chromatography for quantitative analysis, although they generally lack the specificity of separation-based techniques. youtube.com The development of such a method for this compound would likely rely on a chemical reaction that produces a colored or turbid product.

One potential approach involves the reaction of the alkyl chloride with a suitable reagent to produce a colored complex or a precipitate. For instance, the reaction with a specific indicator dye that changes color upon alkylation could be explored.

Alternatively, a method could be based on the precipitation of the chloride ion. After displacing the chloride from the organic molecule, it could be precipitated as silver chloride (AgCl) by adding silver nitrate. The resulting turbidity can be measured with a spectrophotometer or nephelometer and related to the concentration of the original compound. gravitywaves.com

Table 2: Hypothetical Data for a Spectrophotometric Assay of this compound

Concentration of this compound (µg/mL)Absorbance at 550 nm (after derivatization)
1.00.102
2.50.255
5.00.510
7.50.765
10.01.020

This table illustrates a linear relationship between concentration and absorbance that would be sought during method development.

Implementation of Green Analytical Chemistry Principles in Method Development

Green analytical chemistry (GAC) aims to make analytical procedures safer for the environment and for analysts. nih.gov The principles of GAC can be readily incorporated into the method development for this compound. rsc.orgtandfonline.com

Solvent Reduction and Replacement: In HPLC, efforts can be made to reduce the consumption of organic solvents by using shorter columns, smaller particle sizes, or faster analysis times. rsc.org There is also a focus on replacing toxic solvents with more environmentally benign alternatives. faratarjome.ir

Miniaturization: The use of smaller sample sizes and lower reagent volumes reduces waste. Techniques like solid-phase microextraction (SPME) for GC sample introduction can eliminate the need for organic solvents altogether.

Elimination of Derivatization: Whenever possible, direct analytical methods are preferred to avoid the use of potentially hazardous derivatizing agents. chromatographyonline.com

By considering these principles during method development, the environmental impact of the research conducted on this compound can be significantly minimized.

Advanced Analytical Techniques for Trace Analysis and Speciation Studies

For the analysis of this compound at very low concentrations (trace analysis) or for distinguishing it from structurally similar compounds (speciation), more advanced analytical techniques are required. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both the quantification and identification of volatile and semi-volatile organic compounds. frontiersin.orgfrontiersin.org The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for unambiguous identification of this compound, even in complex matrices. researchgate.net

Tandem Mass Spectrometry (MS/MS): For even greater selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS or LC-MS/MS) can be used. This technique involves multiple stages of mass analysis and is particularly useful for detecting trace levels of the analyte in challenging sample types.

Headspace Analysis: For the analysis of volatile organic compounds in solid or liquid samples, headspace sampling coupled with GC (HS-GC) is a valuable technique. nih.gov This method involves analyzing the vapor phase above the sample, which minimizes matrix effects and can improve detection limits.

Two-Dimensional Gas Chromatography (GCxGC): This technique provides significantly enhanced separation power compared to conventional GC, making it ideal for the analysis of very complex samples containing numerous components.

These advanced techniques are indispensable for detailed research applications, such as metabolism studies, environmental fate analysis, or the detection of trace-level impurities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Chloromethyl)-1-ethoxypentane, and what experimental conditions optimize yield?

  • Methodology : A plausible synthesis involves alkylation of 1-ethoxypentane with chloromethylating agents (e.g., chloromethyl methyl ether in the presence of Lewis acids like AlCl₃). Reaction optimization should focus on temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 substrate-to-chloromethylating agent) .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., ethoxy group resonance at δ 1.2–1.4 ppm for CH₃ and δ 3.3–3.6 ppm for OCH₂) and GC-MS for purity assessment .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use inert atmosphere (N₂/Ar) in glassware to prevent moisture-induced degradation. Employ fume hoods and personal protective equipment (PPE) due to potential lachrymatory effects of chlorinated compounds .
  • Storage : Store in amber vials at –20°C with desiccants (e.g., molecular sieves) to inhibit hydrolysis. Monitor for discoloration or precipitate formation as indicators of decomposition .

Q. What spectroscopic techniques are critical for identifying degradation products of this compound?

  • Methodology : Combine GC-MS (for volatile byproducts like ethoxypentanol) and HPLC-UV/HRMS (for non-volatile chlorinated intermediates). Degradation studies in aqueous buffers (pH 4–9) can reveal hydrolysis pathways .

Advanced Research Questions

Q. How does the ethoxy group in this compound influence its reactivity in nucleophilic substitution (SN) reactions?

  • Mechanistic Insight : The ethoxy group’s electron-donating effect stabilizes adjacent carbocations, favoring SN1 mechanisms in polar solvents (e.g., DMSO). Competing SN2 pathways dominate in aprotic solvents (e.g., THF) with strong nucleophiles (e.g., NaN₃) .
  • Experimental Design : Compare reaction rates using kinetic studies (NMR monitoring) and substituent effects (e.g., replacing ethoxy with less donating groups) .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound under varying catalytic systems?

  • Data Analysis : Cross-validate results using control experiments (e.g., catalyst-free conditions). For example, Pd-catalyzed cross-coupling may produce divergent products due to ligand effects (e.g., PPh₃ vs. Xantphos) .
  • Advanced Characterization : Employ in situ IR spectroscopy to track intermediate formation and DFT calculations to model transition states .

Q. How can researchers assess the environmental mobility and bioaccumulation potential of this compound?

  • Methodology : Use OECD 117 shake-flask tests to determine log P (octanol-water partition coefficient). Predict bioaccumulation via quantitative structure-activity relationship (QSAR) models, noting that chlorinated alkanes typically exhibit moderate mobility in soil (log Koc ≈ 2.5–3.5) .
  • Limitations : Existing ecotoxicological data for similar compounds (e.g., 3-Chlorophenanthrene) are sparse, necessitating in silico extrapolation .

Safety and Regulatory Considerations

Q. What are the critical gaps in toxicity data for this compound, and how should researchers mitigate risks?

  • Risk Mitigation : Assume acute toxicity based on structural analogs (e.g., LD₅₀ estimates for chlorinated alkanes: 200–500 mg/kg in rodents). Implement tiered testing: Ames assay for mutagenicity followed by zebrafish embryo toxicity screening .
  • Regulatory Compliance : Adhere to OSHA HCS protocols for lab handling and waste disposal (e.g., neutralize chlorinated waste with NaHCO₃ before incineration) .

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